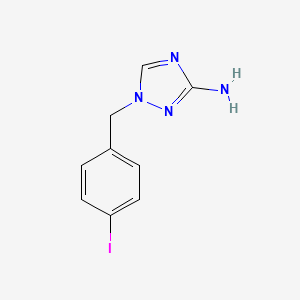
1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine is a chemical compound with potential applications in various fields of research and industry. It is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a 1,2,4-triazole ring. This compound is of interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-iodobenzyl bromide, which is prepared by brominating 4-iodotoluene.
Formation of 1,2,4-Triazole Ring: The 1,2,4-triazole ring is formed through a cycloaddition reaction involving sodium azide and an alkyne derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Sodium azide, organometallic reagents, and bases like potassium carbonate are commonly used.
Oxidation/Reduction: Standard oxidizing agents like potassium permanganate and reducing agents like sodium borohydride may be employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation/Reduction: Products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Iodobenzyl)(4H-1,2,4-triazol-4-yl)amino)benzonitrile
- 4-((1H-Imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile
Uniqueness
1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties. Its iodine atom provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H9IN4 |
|---|---|
Poids moléculaire |
300.10 g/mol |
Nom IUPAC |
1-[(4-iodophenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9IN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) |
Clé InChI |
KBRYRPGYIWTQAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC(=N2)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13076349.png)
![1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
![6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13076371.png)

![3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13076381.png)
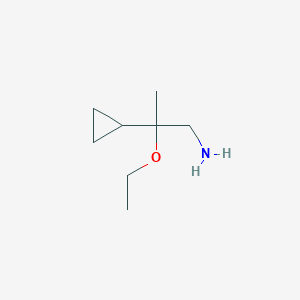

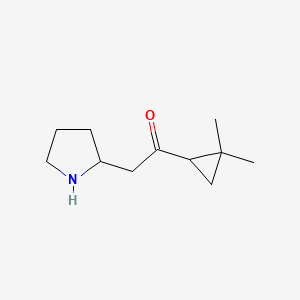
![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
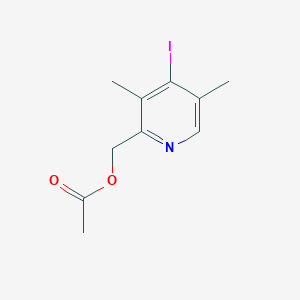
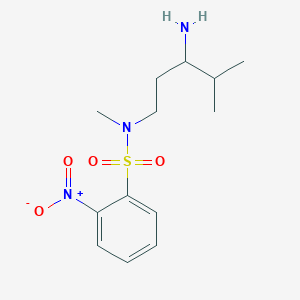

![4-Chloro-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076434.png)
